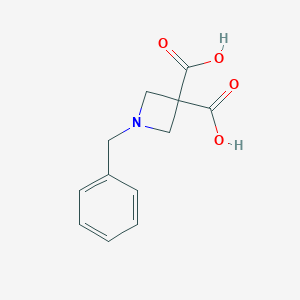

1-benzylazetidine-3,3-dicarboxylic Acid

概要

説明

1-Benzylazetidine-3,3-dicarboxylic acid (BADC) is an organic compound from the class of azetidines. It is a colorless solid that is soluble in many organic solvents. It is used in a variety of applications, such as in the synthesis of pharmaceuticals and as a reagent in organic chemistry. BADC has also been used in the study of enzyme reactions, as a ligand for metal complexes, and as a component of organic catalysts.

科学的研究の応用

Carboxylic Acids in Biochemical Processes

Carboxylic acids, including dicarboxylic acids, are fundamental in various biochemical and pharmacological processes. For instance, carboxylic acid functionalities are pivotal in enzyme catalysis, as seen in studies on pyridoxal 5'-phosphate-dependent enzymes, which are essential for synthesizing bioactive molecules such as dopamine, serotonin, and γ-aminobutyric acid (Paiardini et al., 2017)[https://consensus.app/papers/insights-emerging-investigations-human-group-pyridoxal-paiardini/d77b1881f94c5a6e9ce8fa0e9aaf1959/?utm_source=chatgpt]. These enzymes illustrate the importance of carboxylic acid derivatives in metabolic pathways and their potential as targets for therapeutic intervention in various diseases, including Parkinson's disease and diabetes.

Supramolecular Chemistry and Material Science

Carboxylic acid derivatives, such as benzene-1,3,5-tricarboxamides (BTAs), have been highlighted for their role in supramolecular chemistry, showcasing the ability of these compounds to self-assemble into nanometer-sized structures stabilized by hydrogen bonding (Cantekin et al., 2012)[https://consensus.app/papers/benzene135tricarboxamide-versatile-ordering-moiety-cantekin/7789f339ab9b5b6fb3ea5af3356c43e3/?utm_source=chatgpt]. This property is crucial for applications ranging from nanotechnology to biomedical applications, suggesting that derivatives of carboxylic acids like 1-benzylazetidine-3,3-dicarboxylic acid could find applications in designing novel materials with specific functionalities.

Pharmaceutical and Medicinal Chemistry

Carboxylic acids and their derivatives play a significant role in pharmaceutical sciences. The structure-related antioxidant, antimicrobial, and cytotoxic activities of certain carboxylic acids have been extensively studied (Godlewska-Żyłkiewicz et al., 2020)[https://consensus.app/papers/biologically-compounds-plants-structurerelated-godlewskażyłkiewicz/2905221c01105087ae482c2db4667c70/?utm_source=chatgpt], highlighting the importance of structural modifications in enhancing biological activities. This implies that modifications to the 1-benzylazetidine-3,3-dicarboxylic acid structure could lead to compounds with significant biological activities, potentially useful in developing new therapeutic agents.

Environmental and Industrial Applications

The review on liquid-liquid extraction (LLX) of carboxylic acids (Sprakel & Schuur, 2019)[https://consensus.app/papers/developments-extraction-acids-perspective-sprakel/12922721bb5c5f818344f042b4f337d8/?utm_source=chatgpt] sheds light on the importance of carboxylic acids in industrial applications, particularly in the context of bio-based plastics. The ability to extract and purify carboxylic acids from aqueous streams is vital for their use as precursors in the synthesis of bioplastics, indicating potential industrial applications for derivatives of 1-benzylazetidine-3,3-dicarboxylic acid in the future.

作用機序

Mode of Action

It’s known that carboxylic acids can undergo decarboxylation . When the acid has a double-bonded function attached to the α carbon, a cyclic elimination process appears to occur . This could potentially be a part of the compound’s interaction with its targets.

Biochemical Pathways

It’s known that carboxylic acids can participate in various biochemical reactions, including decarboxylation .

Result of Action

It’s known that the compound can form metal-organic frameworks (mofs) that exhibit unique luminescence sensing towards fe3+ ions .

特性

IUPAC Name |

1-benzylazetidine-3,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c14-10(15)12(11(16)17)7-13(8-12)6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWDWGQLVRSTJCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=CC=C2)(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzylazetidine-3,3-dicarboxylic Acid | |

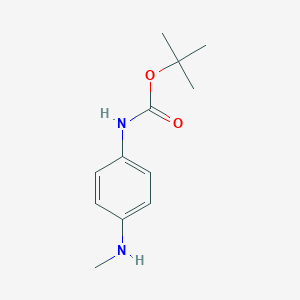

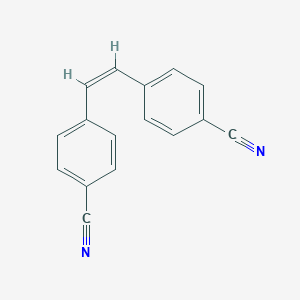

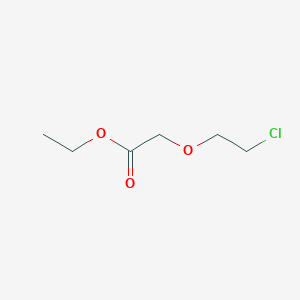

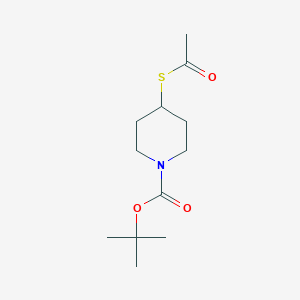

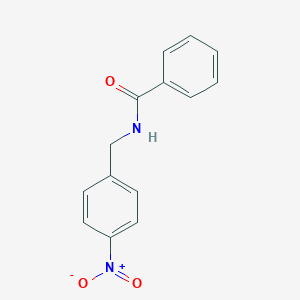

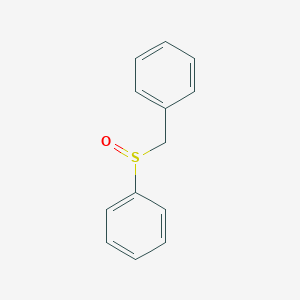

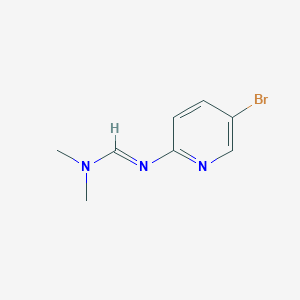

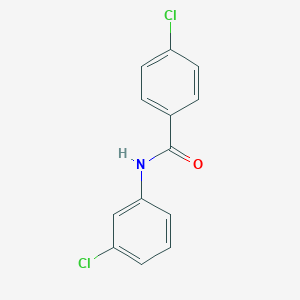

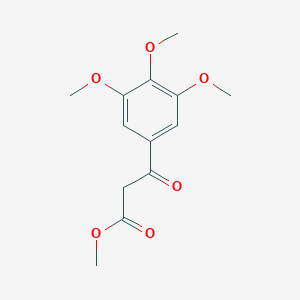

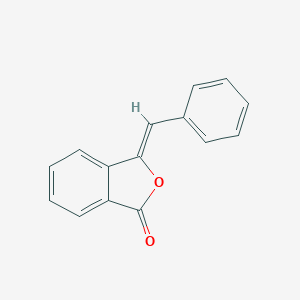

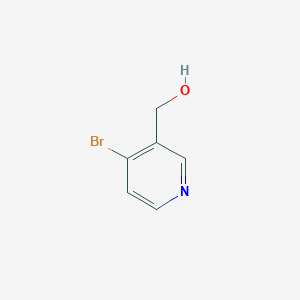

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonyl chloride](/img/structure/B177129.png)

![2-Isopropyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B177138.png)

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate](/img/structure/B177159.png)